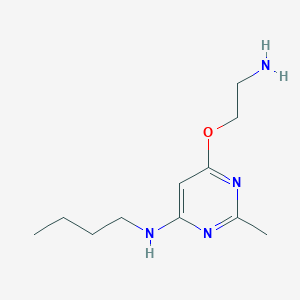
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine
Overview
Description
4-(3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, also known as 4-DiFMA, is a versatile compound that has been studied for its potential applications in scientific research and lab experiments. It is a cyclic amine derived from the reaction of 3,3-difluorocyclobutanol and methoxybenzyl chloride. 4-DiFMA is a colorless, volatile liquid with a mild odor and a density of 1.026 g/mL. It has a boiling point of 106°C and a melting point of -76°C.
Scientific Research Applications
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of fluorescent probes for use in biological imaging. In addition, (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine has been used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is not yet fully understood. However, it is believed that it acts as a Lewis base, meaning that it can act as a proton acceptor. This allows it to form complexes with other molecules, such as transition metals, and to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine are not yet fully understood. However, it has been shown to be non-toxic in animals and is not known to be an irritant or carcinogen. It has also been shown to be non-mutagenic in bacterial systems.
Advantages and Limitations for Lab Experiments
The advantages of using (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine in lab experiments include its low cost, its low toxicity, and its ability to form complexes with transition metals. It is also relatively easy to synthesize and is not known to be an irritant. The main limitation of (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine is that its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research and lab experiments. Additionally, further research could be done into its potential uses in the synthesis of pharmaceuticals, dyes, fragrances, and other compounds. Finally, further research could be done into its potential uses in the synthesis of polymers and organometallic compounds.
properties
IUPAC Name |
[4-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,10H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNYZONOVZNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



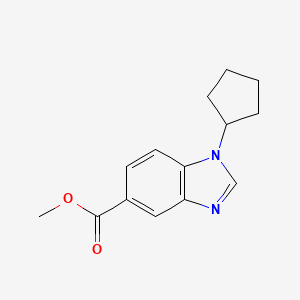




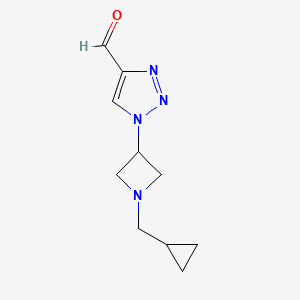
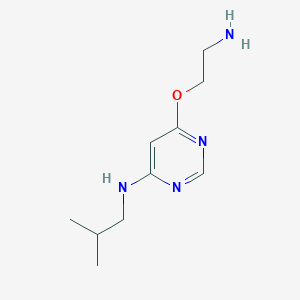
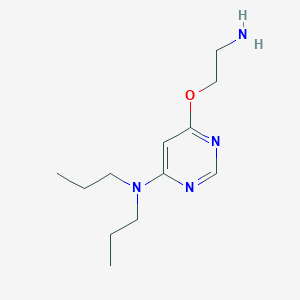
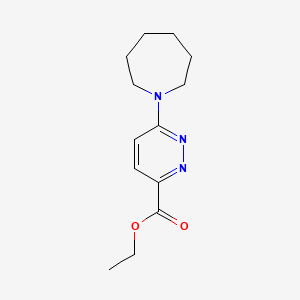
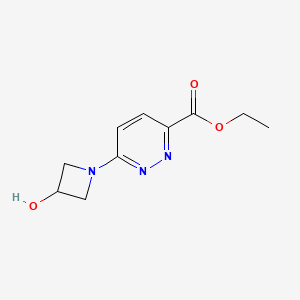
![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)
